

chemical structure and properties of MK-0448

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Compound of Interest

Compound Name: MK-0448

Cat. No.: B15589081

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An In-depth Technical Guide to MK-0448

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **MK-0448**, a potent and selective inhibitor of the Kv1.5 potassium channel. Intended for researchers, scientists, and professionals in drug development, this document details the mechanism of action, experimental data, and the clinical development history of this compound.

Chemical Structure and Properties

MK-0448, with the IUPAC name N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide, is a small molecule that was investigated for its antiarrhythmic properties.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	875562-81-5	[1]
Molecular Formula	C24H21FN4O2S	[1][3]
Molecular Weight	448.52 g/mol	[1]
Exact Mass	448.1369	[1]
IUPAC Name	N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide	[1]
SMILES Code	<chem>CS(=O)(NC1=NC(=NC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4N=C4C5=CC=CC=C5C6=CC=CC=C6C7=CC=CC=C7C8=CC=CC=C8C9=CC=CC=C9C10=CC=CC=C10C11=CC=CC=C11C12=CC=CC=C12C13=CC=CC=C13C14=CC=CC=C14C15=CC=CC=C15C16=CC=CC=C16C17=CC=CC=C17C18=CC=CC=C18C19=CC=CC=C19C20=CC=CC=C20C21=CC=CC=C21C22=CC=CC=C22C23=CC=CC=C23C24=CC=CC=C24</chem>	[1]
Synonyms	MK0448, MK 0448	[1]
Purity	>98% (HPLC)	[3]

Mechanism of Action and Pharmacology

MK-0448 is a selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[2][4][5] The IKur current plays a crucial role in the repolarization of the atrial action potential. By blocking Kv1.5, **MK-0448** was hypothesized to prolong the atrial refractory period (ARP) without affecting the ventricular refractory period, making it a potentially targeted therapy for atrial fibrillation (AF).[2][4]

The pharmacological activity of **MK-0448** has been characterized in various in vitro and in vivo models. The key findings are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of **MK-0448**

Target	Assay System	IC50	Reference
Human Kv1.5 (IKur)	Recombinant hKv1.5 in CHO cells	8.6 nM	[2][6]
Human Atrial Myocytes (IKur)	Native human atrial myocytes	10.8 nM	[2][6]
Kv1.7	Voltage-clamp	72 nM	[2][6]
Kv2.1	Voltage-clamp	61 nM	[2][6]
IKs (hKCNQ1/hKCNE1)	Voltage-clamp in HEK-293 cells	0.79 μ M	[2][6]
IKr (hERG)	Voltage-clamp	110 μ M	[4]
Ito (Kv4.3)	Voltage-clamp	2.3 μ M	[2][4]
INa (SCN5a)	Voltage-clamp	>10 μ M (inactive)	[2][4]
Kv3.2	Voltage-clamp	6.1 μ M	[2][6]
IKCa	Voltage-clamp	10.2 μ M	[2][6]

Table 2: In Vivo Pharmacodynamic Effects of **MK-0448** in Animal Models

Species	Model	Dosing	Key Findings	Reference
Anesthetized Dogs	Normal	0.30 and 0.45 $\mu\text{g/kg/min}$ IV infusion	Exposure-dependent increases in atrial refractory period (ARP) with no change in ventricular refractory period (VRP), heart rate, or blood pressure.	[2][6]
Conscious Dogs	Heart Failure Model with Sustained AF	0.03 and 0.1 mg/kg IV bolus	Termination of sustained atrial fibrillation.	[2][6][7]

The mechanism of action of **MK-0448** at the cellular level involves the direct blockade of the Kv1.5 ion channel, leading to a modulation of the atrial action potential.



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Mechanism of action of **MK-0448**.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of **MK-0448**.

The inhibitory effect of **MK-0448** on various ion channels was determined using the whole-cell patch-clamp technique in heterologous expression systems (e.g., CHO or HEK-293 cells)

stably expressing the channel of interest.

Methodology:

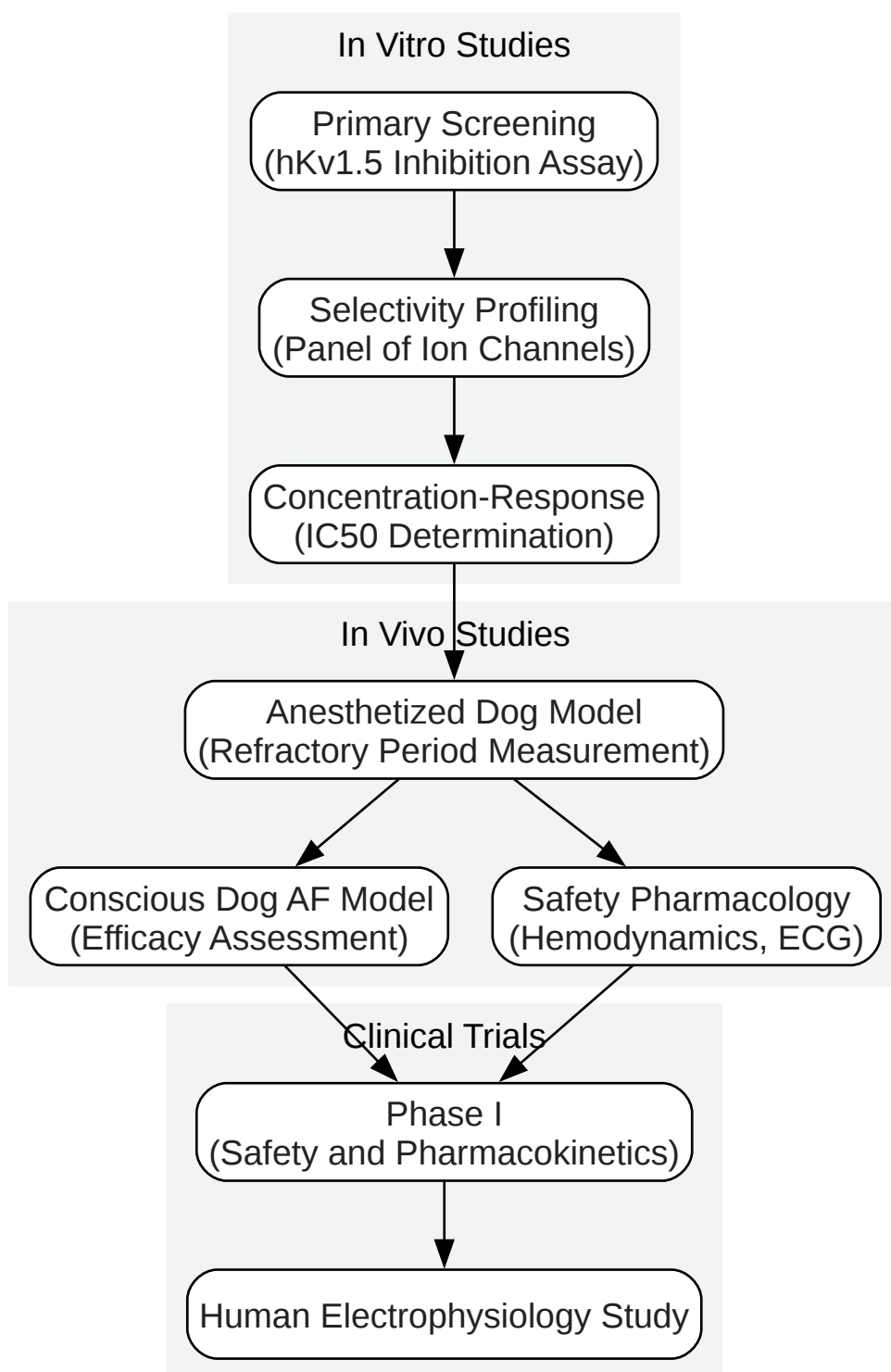
- Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) in appropriate media.
- Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
- Electrophysiological Recording:
 - Coverslips are transferred to a recording chamber on an inverted microscope and superfused with an external solution.
 - Borosilicate glass pipettes with a specific resistance are filled with an internal solution and mounted on a micromanipulator.
 - A giga-seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
 - Voltage-clamp protocols specific to the ion channel being studied are applied using a patch-clamp amplifier and data acquisition software.
- Drug Application: **MK-0448** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations in the external solution and perfused over the cell.
- Data Analysis: The peak current amplitude before and after drug application is measured, and the percentage of inhibition is calculated. IC₅₀ values are determined by fitting the concentration-response data to a Hill equation.

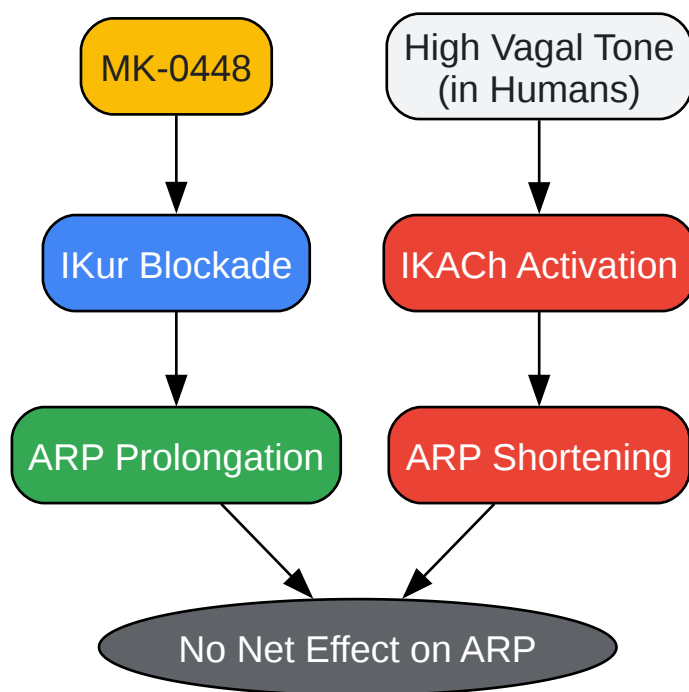
The effects of **MK-0448** on atrial and ventricular refractoriness were assessed in anesthetized mongrel dogs.^{[2][4]}

Methodology:

- Animal Preparation: Dogs are anesthetized (e.g., with α -chloralose and sodium pentobarbital), intubated, and ventilated.[2][4] Catheters are placed for drug administration, blood sampling, and monitoring of cardiovascular parameters.
- Electrophysiological Measurements:
 - Pacing and recording electrodes are positioned in the right atrium and right ventricle via catheterization.
 - Programmed electrical stimulation is used to measure the atrial and ventricular effective refractory periods (AERP and VERP) at different cycle lengths.[6]
- Drug Administration: **MK-0448** is administered as a continuous intravenous infusion at specified doses.[2][6]
- Data Collection: Electrophysiological parameters, ECG, and hemodynamic data are continuously recorded before, during, and after drug infusion. Blood samples are collected to determine plasma concentrations of **MK-0448**.
- Data Analysis: Changes in AERP and VERP from baseline are calculated and correlated with plasma drug concentrations.

The evaluation of **MK-0448** followed a standard preclinical drug development workflow, from in vitro characterization to in vivo efficacy and safety studies.





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